![molecular formula C17H17ClN6O B2503177 (4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946289-27-6](/img/structure/B2503177.png)
(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, formylation, and cyclization reactions. For instance, the acetylation of a pyrimidine derivative using acetic anhydride was performed to afford an N-pyrimidinylacetamide derivative, which was further reacted to produce a β-chloroenaldehyde derivative . Another synthesis involved cyclization of a thiosemicarbazide in the presence of nickel nitrate to yield a triazolopyrimidinamine . These methods suggest that the synthesis of the compound of interest might also involve similar multi-step reactions, possibly including acetylation or cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using analytical and spectral data, including NMR and crystallography. For example, the crystal structure of a triazolopyrimidinamine derivative was elucidated, revealing the formation of inversion dimers via hydrogen bonds and π-stacking interactions between aromatic systems . This indicates that the compound of interest may also exhibit specific molecular interactions and conformations that could be studied using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with various nucleophiles. Compound 4 from the first paper was used as a building block to construct nitrogen heterocyclic compounds, reacting with hydrazines, guanidines, and other bifunctional nucleophiles . This suggests that the compound of interest may also be reactive towards nucleophiles and could be used to synthesize a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the studies of similar compounds offer some insights. For example, the conformational properties and stereodynamics of a dihydrobromide salt of a related compound were analyzed using NOE connectivities and molecular orbital calculations . Such analyses can provide valuable information about the stability, conformation, and potential intermolecular interactions of the compound of interest.
Scientific Research Applications
Antimalarial Applications
Research has demonstrated the synthesis and evaluation of various pteridinediamines and their oxides, including compounds structurally related to (4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine, for antimalarial effects. These compounds, upon evaluation, showed varying degrees of activity against Plasmodium species. Notably, certain analogues exhibited significant suppressive activity against malaria in dose-dependent studies, highlighting their potential as antimalarial agents (D. Worth et al., 1978).
Anticancer Applications
Studies on palladium(II) and platinum(II) complexes containing ligands structurally akin to the subject compound revealed their potential as anticancer agents. These complexes have been synthesized and characterized, with their structures elucidated using various techniques. Theoretical calculations and experimental data suggested that these complexes exhibit significant activity against several cancer cell lines, comparable to established chemotherapy drugs like cisplatin (N. T. A. Ghani & A. Mansour, 2011).
Environmental Remediation
In the field of materials science, eco-friendly polymers based on thiophene and incorporating functional groups similar to those in (4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine have been synthesized and characterized for environmental remediation purposes. These polymers have demonstrated efficacy in selectively extracting metal ions, contributing to the remediation of environmental pollutants. The selectivity and adsorption capacity of these polymers towards specific metal ions like Cr(III) and Co(II) were particularly noted, showcasing their potential in environmental clean-up efforts (M. Hussein, 2018).
properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCCIJIDXPXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)
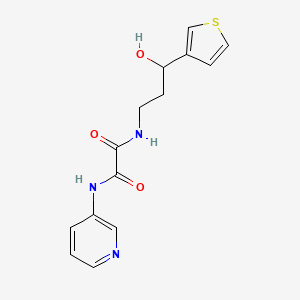
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
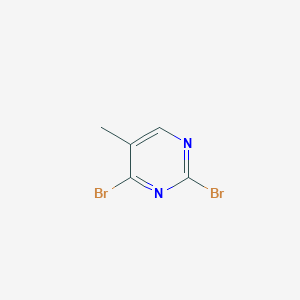
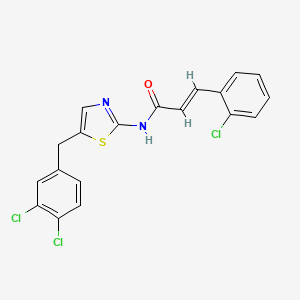
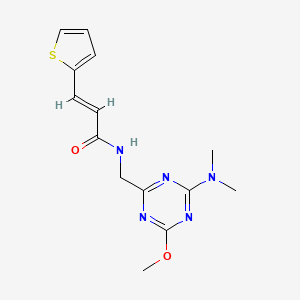



![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
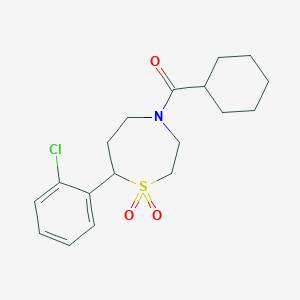
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)